molecular formula C30H38N4O5S B2992873 4-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide CAS No. 422282-60-8

4-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide

Cat. No.: B2992873
CAS No.: 422282-60-8
M. Wt: 566.72
InChI Key: UXFIEAYZNCCVOO-UHFFFAOYSA-N
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Description

4-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide is a useful research compound. Its molecular formula is C30H38N4O5S and its molecular weight is 566.72. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

A study by Ibrahim A. Al-Suwaidan et al. (2016) on a series of 3-benzyl-substituted-4(3H)-quinazolinones, which are structurally related to the compound , revealed significant in vitro antitumor activity. These compounds showed broad-spectrum antitumor effects, with some being more potent than the positive control 5-FU. Molecular docking studies suggested that these compounds inhibit growth through ATP binding site inhibition of specific kinases like EGFR-TK and B-RAF kinase, hinting at the potential application of the query compound in cancer research and treatment due to structural similarities (Ibrahim A. Al-Suwaidan et al., 2016).

Cyclization Reactions and Synthetic Applications

Research by K. Shikhaliev et al. (2008) focused on cyclization reactions involving aryl-, aroyl-, and cyanamides with methyl anthranilates and other compounds leading to the formation of various quinazoline derivatives. This study showcases the versatility of quinazolinones in synthesizing diverse heterocyclic compounds, suggesting the potential utility of the query compound in synthetic organic chemistry and the development of novel pharmacophores (K. Shikhaliev et al., 2008).

Photoelectric Conversion in Dye-Sensitized Solar Cells

A study by Wenjun Wu et al. (2009) on carboxylated cyanine dyes for dye-sensitized solar cells revealed that such compounds could significantly improve photoelectric conversion efficiency. Although not directly related, this indicates the potential of structurally complex quinazolinones in materials science, particularly in enhancing the performance of photovoltaic devices (Wenjun Wu et al., 2009).

Properties

IUPAC Name

4-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N4O5S/c1-38-25-15-14-21(19-26(25)39-2)16-17-31-27(35)13-8-18-34-29(37)23-11-6-7-12-24(23)33-30(34)40-20-28(36)32-22-9-4-3-5-10-22/h6-7,11-12,14-15,19,22H,3-5,8-10,13,16-18,20H2,1-2H3,(H,31,35)(H,32,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFIEAYZNCCVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4CCCCC4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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